molecular formula C18H33N3 B12637820 2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]

2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]

Cat. No.: B12637820
M. Wt: 291.5 g/mol
InChI Key: SAIYXXJWDQAUCY-UHFFFAOYSA-N
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Description

The compound 2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine] is a spirocyclic molecule featuring a 1,3-diazatricyclo[3.3.1.1³,⁷]decane core fused to a piperidine ring via a spiro junction. Its hexamethyl substitution pattern introduces significant steric hindrance and lipophilicity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C18H33N3

Molecular Weight

291.5 g/mol

IUPAC Name

2',2',5,6',6',7-hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]

InChI

InChI=1S/C18H33N3/c1-14(2)7-18(8-15(3,4)19-14)20-10-16(5)9-17(6,12-20)13-21(18)11-16/h19H,7-13H2,1-6H3

InChI Key

SAIYXXJWDQAUCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(N1)(C)C)N3CC4(CC(C3)(CN2C4)C)C)C

Origin of Product

United States

Preparation Methods

Core Tricyclic System Formation

The 1,3-diazatricyclo[3.3.1.13,7]decane core is likely synthesized via intramolecular cyclization or multicomponent reactions .

Method Key Reaction Conditions Yield/Outcome Source
Mannich Cyclization Condensation of aldehydes, amines, and ketones Acidic or Lewis acid catalysis (e.g., ZrCl₄, Cu(I)) Forms tricyclic amine frameworks
Petrenko-Kritschenko Double Mannich reaction with dialkyl α-ketocarboxylates Aldehydes, amines, and ketones in ethanol/acid Yields polycyclic amines (e.g., piperidones)
Cycloaddition [4+2] or [5+1] reactions for annulation Nickel or copper catalysis for selectivity Spirocyclic or fused ring systems

Example : Aza-Prins cyclization of homoallylic amines with aldehydes (NHC-Cu(I)/ZrCl₄) could form the tricyclic core with trans-selectivity due to steric hindrance.

Spiro-Piperidine Formation

The spiro junction between the tricyclic core and piperidine is critical.

Approach Mechanism Reagents/Conditions Outcome Source
Nitrile Lithiation Alkylation followed by cyclization LDA, alkyl halides, THF, −78°C → RT Spiro systems (e.g., 2,7-diazaspiro[3.5]nonane)
1,4-Addition Nitroalkane addition to ketones NaH, DMF, 0°C → RT, followed by reduction Spiropyrrolidines (post-reduction)
Reductive Amination Imine reduction for ring closure NaBH₃CN, MeOH, RT Functionalized spiroamines

Example : For methyl-substituted spiro systems, nitrile lithiation/alkylation (e.g., using methyl iodide) followed by cyclization could establish the spiro junction.

Methylation Strategies

Hexamethyl substitution requires precise alkylation at six positions.

Position Method Reagents Notes Source
N-Methylations Reductive amination Formaldehyde, NaBH₃CN Avoids over-alkylation
C-Methylations Alkylation of enolates LDA, methyl iodide, THF, −78°C Steric control critical
Direct Alkylation SN2 reactions Methyl bromide, K₂CO₃, DMF Limited to activated positions

Example : Methyl groups on the piperidine ring could be introduced via reductive amination (e.g., formaldehyde/NaBH₃CN), while tricyclic methylations might use LDA-mediated alkylation.

Key Challenges and Solutions

Challenge Solution Evidence
Regioselectivity Use protecting groups (e.g., Boc) Prevents undesired alkylation
Stereocontrol Chiral auxiliaries or catalytic methods Nickel/Cu catalysts for enantioselectivity
Spiro Ring Stability High-dilution conditions Minimizes intermolecular side reactions

Chemical Reactions Analysis

Types of Reactions

2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] exerts its effects involves its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stability and Reactivity

  • Thermal Stability : The hexamethyl target’s saturated structure likely surpasses the peroxide-containing dispiro compound (), which decomposes upon heating .
  • Oxidative Sensitivity : Similar to 1,3-dimethyltricyclodecane (), the target may react with strong oxidizers, necessitating inert storage conditions .

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